molecular formula C9H16O2 B15324876 1-Isopentylcyclopropane-1-carboxylic acid

1-Isopentylcyclopropane-1-carboxylic acid

Cat. No.: B15324876
M. Wt: 156.22 g/mol
InChI Key: YWWIYUCWYJSGKA-UHFFFAOYSA-N
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Description

1-Isopentylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It features a cyclopropane ring substituted with an isopentyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopentylcyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropane derivatives with isopentyl halides under basic conditions. Another method includes the cyclopropanation of alkenes using diazo compounds, followed by functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using catalysts to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Isopentylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopentylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Isopentylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strain can also affect its reactivity and binding properties .

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: Known for its role in plant hormone biosynthesis.

    Cyclopropanecarboxylic acid: A simpler analog without the isopentyl group.

    Isopentylcyclopropane: Lacks the carboxylic acid functionality.

Uniqueness: 1-Isopentylcyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the isopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(3-methylbutyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H16O2/c1-7(2)3-4-9(5-6-9)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

YWWIYUCWYJSGKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1(CC1)C(=O)O

Origin of Product

United States

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